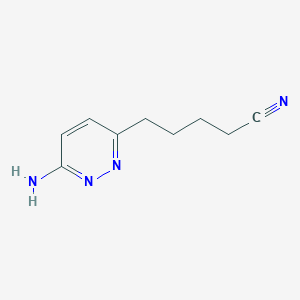

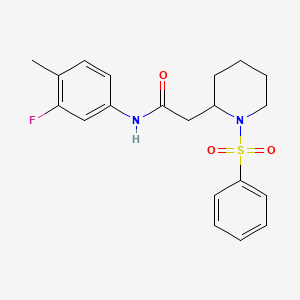

![molecular formula C18H15N3O2S B2531679 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione CAS No. 875658-96-1](/img/structure/B2531679.png)

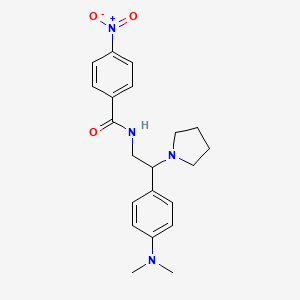

6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione” is a type of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis

The molecular structure of pyrimidine-2-thiones heterocyclic compounds, which includes “6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione”, can be investigated using computational tools . These tools can identify their molecular and electronic behavior .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed through the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using computational spectroscopic analytical items (IR, NMR, and UV–Vis) which were calculated using the more popular DFT methods .科学的研究の応用

Anticancer Activity

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antimicrobial Activity

The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . Pyrimidine-based compounds can be designed to target specific microbial pathogens.

Antimalarial Activity

Pyrimidine-based compounds have also been used in the development of antimalarial drugs . They can be designed to inhibit the growth of Plasmodium parasites, which cause malaria.

Antiviral Activity

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines could lead to the development of potent antiviral therapeutics.

Anti-Inflammatory Activity

Pyrano[2,3-d]pyrimidine scaffolds have been synthesized for their potential anti-inflammatory activities . These compounds can be designed to inhibit the production of pro-inflammatory cytokines.

Antioxidant Activity

Pyrimidine-based compounds have been used for their antioxidant applications . They can be designed to neutralize harmful free radicals in the body.

将来の方向性

The future directions for this compound could involve expanding the use of a non-metallic organic dye that is both affordable and readily available . This research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available . Because of its good yields, energy-effectiveness, high atom economy, time-saving qualities of the reaction, and operational simplicity, Na2 eosin Y is photochemically produced with the least amount of a catalyst . As a result, various ecological and sustainable chemical properties are met .

作用機序

Target of Action

Compounds with similar pyrano[2,3-d]pyrimidine scaffolds have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

It can be inferred from related compounds that it may interact with the amino acids present in the active site of the target enzyme . The presence of a pyrano[2,3-d]pyrimidine scaffold is important for these interactions .

Biochemical Pathways

If we consider its potential inhibition of parp-1, it could affect the dna base excision repair (ber) and dna single-strand break (ssb) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds with similar scaffolds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

If it acts as a parp-1 inhibitor, it could compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .

特性

IUPAC Name |

11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-10-15-13(12(9-22)8-19-10)7-14-17(23-15)20-16(21-18(14)24)11-5-3-2-4-6-11/h2-6,8,22H,7,9H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMZMGSLRZYBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

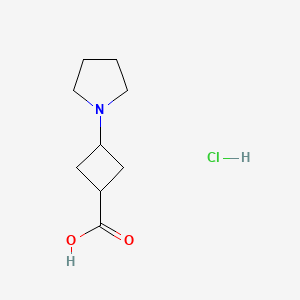

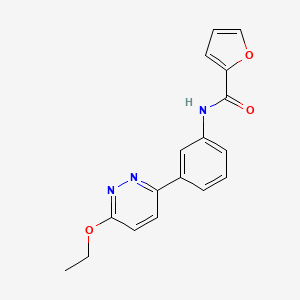

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

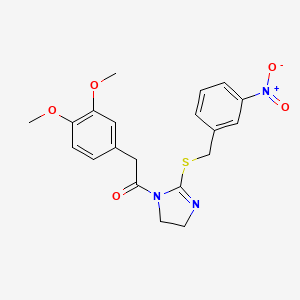

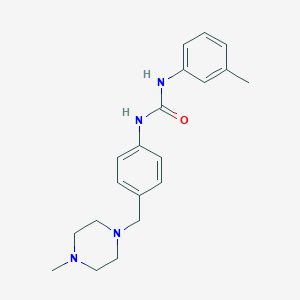

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

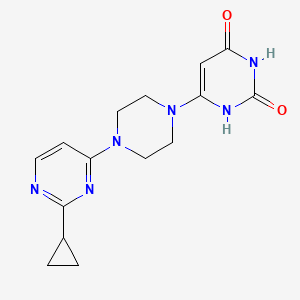

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)